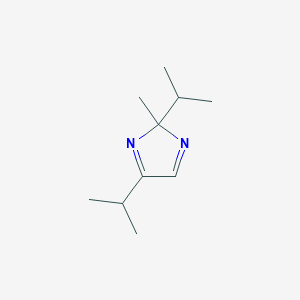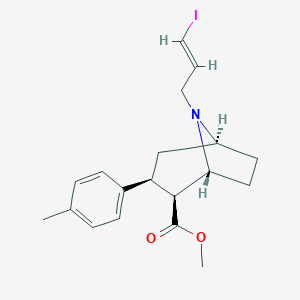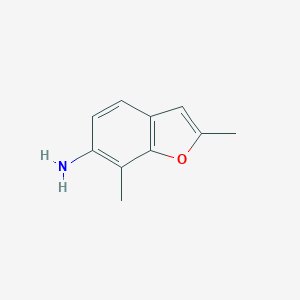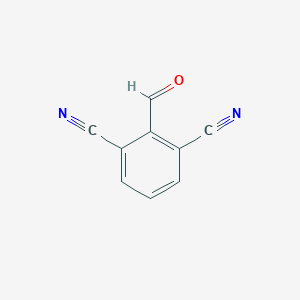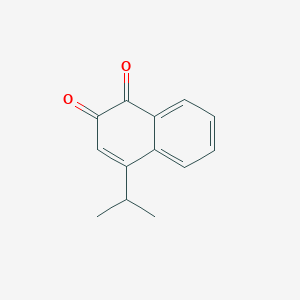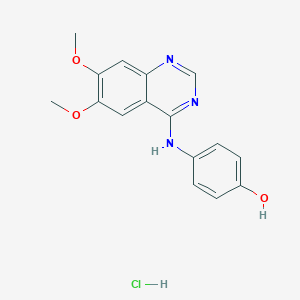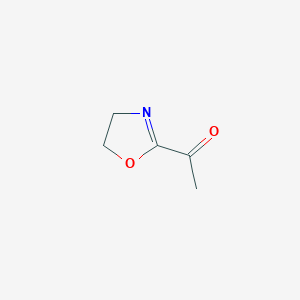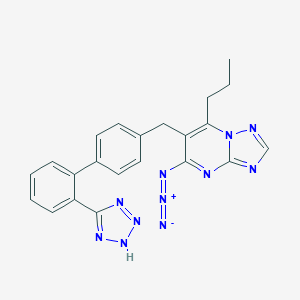
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby modulating their function. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play a critical role in various cellular processes.
Biochemische Und Physiologische Effekte
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, this compound has been shown to modulate the activity of various enzymes and proteins, which could have implications for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its versatility. This compound has been shown to have potential applications in various fields of scientific research, making it a valuable tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the most promising directions is the development of new drugs based on this compound. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound modulates the activity of specific proteins and enzymes. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, particularly in vivo studies.
Synthesemethoden
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The starting materials for the synthesis include 7-propyl-5-azido-1,2,4-triazolo[1,5-a]pyrimidine and 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool for studying the function of specific proteins and enzymes. In biochemistry, this compound has been studied for its potential as a probe for studying the structure and function of biomolecules.
Eigenschaften
CAS-Nummer |
168152-71-4 |
|---|---|
Produktname |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molekularformel |
C22H19N11 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
5-azido-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N11/c1-2-5-19-18(20(27-30-23)26-22-24-13-25-33(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-28-31-32-29-21/h3-4,6-11,13H,2,5,12H2,1H3,(H,28,29,31,32) |
InChI-Schlüssel |
MOQMXJIXZFAHMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Andere CAS-Nummern |
168152-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



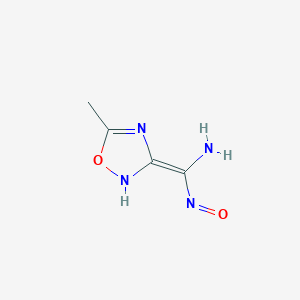
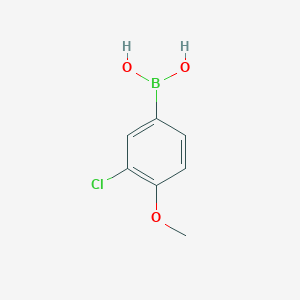
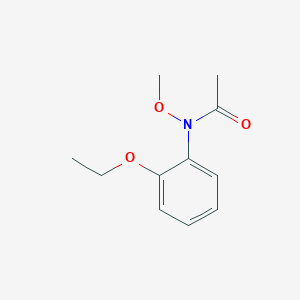

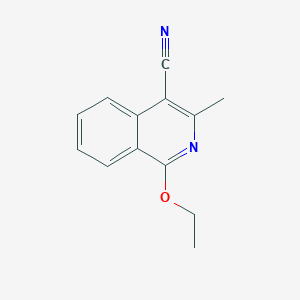
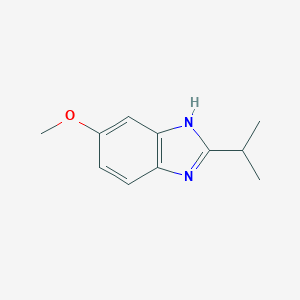
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
